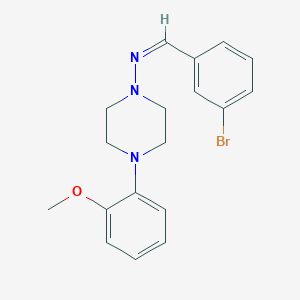![molecular formula C23H15FN2O5 B3897138 2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3897138.png)
2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
説明
2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one, also known as FNO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
作用機序
The exact mechanism of action of 2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has antitumor activity against a variety of cancer cell lines. This compound has also been shown to have anti-inflammatory effects, as well as effects on the central nervous system, including anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the advantages of using 2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one in lab experiments is its potential as a lead compound for the development of new drugs and therapies. This compound has also been shown to have a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one. One potential area of interest is in the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully evaluate its potential as a therapeutic agent.
科学的研究の応用
2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific research fields. One of the main areas of interest is in the development of new drugs and therapies. This compound has been shown to have antitumor activity, and it has been suggested that it could be used as a lead compound for the development of new anticancer drugs. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as for its effects on the central nervous system.
特性
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[[3-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5/c24-18-9-7-17(8-10-18)22-25-21(23(27)31-22)13-15-3-2-6-20(12-15)30-14-16-4-1-5-19(11-16)26(28)29/h1-13H,14H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZKIXNCAIGRPV-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(3-tert-butyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B3897059.png)
![N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897067.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897076.png)


![N-[4-(benzyloxy)benzylidene]-4-phenyl-1-piperazinamine](/img/structure/B3897104.png)
![N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B3897116.png)
![N'-[3-(benzyloxy)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897125.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methoxy-2-furamide](/img/structure/B3897126.png)
![4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine](/img/structure/B3897136.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3897146.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897154.png)
![4-phenyl-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3897167.png)